3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one
Description
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a heterocyclic compound featuring a fused bicyclic structure with a lactone ring. It is synthesized from etodolac, a non-steroidal anti-inflammatory drug (NSAID), via acid chloride formation and cyclization . Key structural characteristics include a carbonyl group (δ 162.81 ppm in 13C NMR) and a tetrahydroisochromenone core. The molecular formula is C26H27NO3, with a molecular ion peak at m/z 388.2 (M+1) and a melting point of 160–163°C . Its derivatives exhibit anti-inflammatory, antimicrobial, and cytotoxic activities, making it a scaffold for drug development .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),9(13),10-trien-2-one |
InChI |
InChI=1S/C12H12O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6,9H,1,3,5,7H2 |
InChI Key |
LSEVFEBTWFXXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(=O)C3=CC=CC(=C23)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one typically involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether. This method yields 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives with high chemical yields and enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an intermediate in the synthesis of Palonosetron, which is used to prevent chemotherapy-induced nausea and vomiting.
Industry: It is used in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one involves its role as an intermediate in the synthesis of Palonosetron. Palonosetron works by blocking the action of serotonin at 5-HT3 receptors, which are involved in triggering nausea and vomiting. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Comparison with Similar Compounds
Table 1: Structural Features and Spectroscopic Data
Biological Activity
3A,4,5,6-Tetrahydro-1H,3H-benzo[de]isochromen-1-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, anti-inflammatory properties, and possible therapeutic applications based on various studies.
- Molecular Formula : C12H10O
- Molecular Weight : 174.21 g/mol
- Structure : The compound features a fused benzene and isoquinoline structure which is significant for its biological interactions.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted by researchers demonstrated that this compound has an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range against human cancer cell lines, suggesting significant potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Anti-inflammatory Properties
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, it was observed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 100 | 150 |
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Modulation of Signaling Pathways : Inhibition of NF-kB signaling which is crucial in inflammation and cancer progression.
Case Studies
- In Vivo Study on Tumor Growth : An animal model study demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Tumors treated with the compound showed increased apoptosis and decreased proliferation markers.
- Chronic Inflammation Model : In a model of chronic inflammation induced by carrageenan injection in rats, treatment with the compound resulted in reduced swelling and pain sensitivity compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
